molecular formula C16H15N5OS B11658610 3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 302917-80-2

3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658610
CAS No.: 302917-80-2
M. Wt: 325.4 g/mol
InChI Key: UCSKHALQODYZFK-WOJGMQOQSA-N
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Description

3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method involves the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 4-pyridinecarboxaldehyde under reflux conditions in ethanol. The reaction is catalyzed by an acid such as hydrochloric acid or acetic acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the pyrazole and pyridine rings.

    Substitution: Substituted derivatives at the pyridine and thiophene rings.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-methylthiophen-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with both pyridine and thiophene rings

Properties

CAS No.

302917-80-2

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N5OS/c1-10-3-4-15(23-10)13-9-14(20-19-13)16(22)21-18-11(2)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

UCSKHALQODYZFK-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=NC=C3

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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